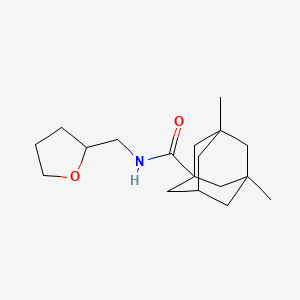![molecular formula C15H21NO B5349782 N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. DMCM is a cyclopropane derivative that has been synthesized and studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. In
作用机制
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide acts as a modulator of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound binds to the GABA receptor and enhances the activity of the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and seizure activity, as well as sedation and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedation, analgesia, and anticonvulsant activity. It has also been shown to reduce anxiety and induce muscle relaxation. This compound has been found to have a relatively short half-life, which makes it useful for short-term sedation and anesthesia.
实验室实验的优点和局限性
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments, including its ability to induce sedation and reduce pain perception, which can be useful for studying the effects of drugs on behavior and physiology. However, this compound has a relatively short half-life, which makes it difficult to use for long-term studies. Additionally, this compound can be difficult to synthesize and requires careful attention to detail and precise control of reaction conditions.
未来方向
There are a number of future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, research could focus on developing more efficient and effective synthesis methods for this compound, as well as exploring its potential use as an anesthetic agent. Further research could also explore the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
合成方法
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide can be synthesized through a multistep reaction process, which involves the reaction of 2,4-dimethylphenethylamine with cyclopropanecarboxylic acid, followed by the addition of methyl iodide to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to modulate the activity of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound has also been studied for its potential use as an anesthetic agent, due to its ability to induce sedation and reduce pain perception.
属性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-5-6-13(10(2)7-9)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJYZDAKPUZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)

![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)
![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349815.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)